

Introduction: Significance and Synthetic Strategy

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Compound of Interest

Compound Name: *tert-Butyl (10-oxodecyl)carbamate*

Cat. No.: B8178694

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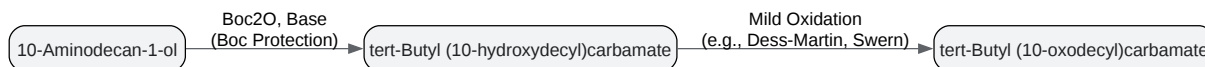
tert-Butyl (10-oxodecyl)carbamate is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected amine. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules such as PROTAC linkers and other pharmaceutical intermediates.[1][2] The primary synthetic challenge lies in the selective oxidation of a primary alcohol in the presence of a protected amine.

The most logical and efficient synthetic approach involves a two-step sequence:

- **Boc Protection:** The synthesis commences with the protection of the amino group of a suitable precursor, 10-aminodecan-1-ol, with a tert-butyloxycarbonyl (Boc) group. This step ensures that the amine functionality does not interfere with the subsequent oxidation reaction.[3][4]
- **Selective Oxidation:** The resulting alcohol, tert-butyl (10-hydroxydecyl)carbamate, is then selectively oxidized to the corresponding aldehyde. Several mild oxidation methods are available for this transformation, each with its own advantages and considerations.[5][6][7]

Synthetic Workflow Overview

The overall synthetic pathway is depicted below. The choice of oxidation reagent in the second step is critical and will be discussed in detail.



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Figure 1: General synthetic scheme for **tert-Butyl (10-oxodecyl)carbamate**.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl (10-hydroxydecyl)carbamate

The first step involves the protection of the primary amine of 10-aminodecan-1-ol using di-tert-butyl dicarbonate (Boc_2O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[3][4]

Reaction Scheme:

Step-by-Step Protocol:

- To a stirred solution of 10-aminodecan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine, 1.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford tert-butyl (10-hydroxydecyl)carbamate as a white solid.[8][9][10]

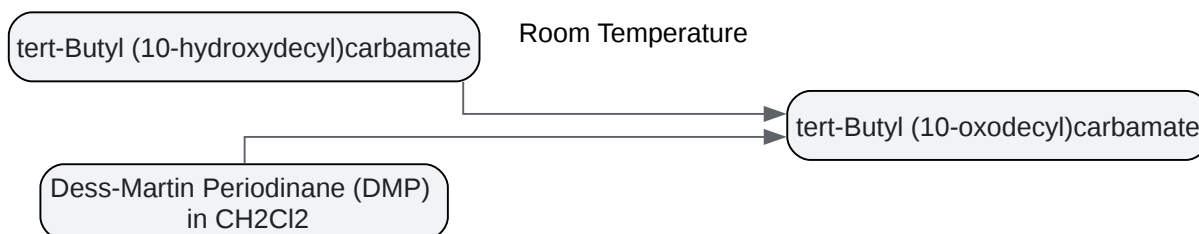
Table 1: Reagent and Product Information for Boc Protection

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
10-Aminodecan-1-ol	C ₁₀ H ₂₃ NO	173.30	23160-46-5[11]
Di-tert-butyl dicarbonate	C ₁₀ H ₁₈ O ₅	218.25	24424-99-5
tert-Butyl (10-hydroxydecyl)carbamate	C ₁₅ H ₃₁ NO ₃	273.42	173606-54-7[8][9][10]

Part 2: Oxidation of tert-Butyl (10-hydroxydecyl)carbamate to tert-Butyl (10-oxodecyl)carbamate

The selective oxidation of the primary alcohol to an aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Several mild oxidation reagents are suitable for this transformation, with Dess-Martin periodinane (DMP) and Swern oxidation being two of the most common and effective methods.[5][6][7][12][13]

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to mildly and selectively oxidize primary alcohols to aldehydes.[5][7][14] The reaction is typically performed in chlorinated solvents at room temperature and is known for its high yields and clean conversions.[5][14]



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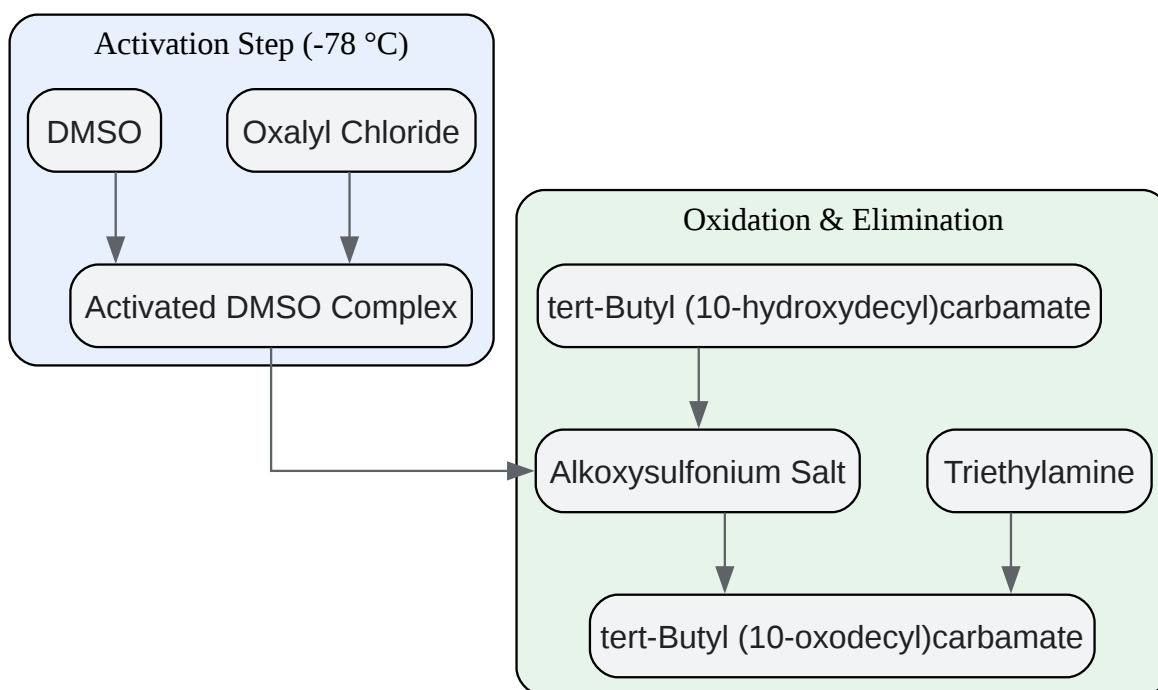
Figure 2: Workflow for Dess-Martin Oxidation.

Step-by-Step Protocol:

- Dissolve tert-butyl (10-hydroxydecyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
- Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Stir the biphasic mixture vigorously until the organic layer becomes clear.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude aldehyde by flash column chromatography.

The Swern oxidation is another mild and highly efficient method for converting primary alcohols to aldehydes.^{[6][12][13][15]} It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).^{[6][13][15]}

A hindered base, such as triethylamine, is then added to facilitate the elimination reaction that forms the aldehyde.[6][12][13]



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Figure 3: Logical flow of the Swern Oxidation process.

Step-by-Step Protocol:

- Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
- Stir the mixture for 30 minutes at -78 °C.

- Add a solution of tert-butyl (10-hydroxydecyl)carbamate (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.
- Stir the reaction for 1 hour at -78 °C.
- Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.
- Allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Comparison of Oxidation Methods

Feature	Dess-Martin Oxidation	Swern Oxidation
Reagents	Dess-Martin periodinane	DMSO, oxalyl chloride, triethylamine[6][13]
Temperature	Room temperature[5]	-78 °C[6][15]
Byproducts	Acetic acid, iodinane	Dimethyl sulfide, CO, CO ₂ , triethylammonium chloride[12][13]
Advantages	Mild conditions, simple workup, commercially available reagent.[5]	High yields, wide functional group tolerance, avoids heavy metals.[12][13][15]
Disadvantages	Reagent can be explosive under certain conditions, relatively expensive.	Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[12][13]

Conclusion

The synthesis of **tert-butyl (10-oxodecyl)carbamate** is a straightforward two-step process involving Boc protection of 10-aminodecan-1-ol followed by selective oxidation of the resulting alcohol. Both Dess-Martin and Swern oxidations are highly effective for the second step, and the choice between them will often depend on the available laboratory equipment, scale of the reaction, and tolerance for the respective byproducts. Careful execution of these protocols will reliably yield the desired product in good purity, providing a valuable intermediate for further synthetic applications.

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